molecular formula C6H4Br4N2 B8512370 2,3-Bis-dibromomethyl-pyrazine

2,3-Bis-dibromomethyl-pyrazine

Cat. No.: B8512370
M. Wt: 423.73 g/mol
InChI Key: BLVKGGOENLLQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis-dibromomethyl-pyrazine is an organic compound with the molecular formula C6H4Br4N2 It is a derivative of pyrazine, characterized by the presence of two dibromomethyl groups attached to the 2nd and 3rd positions of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis-dibromomethyl-pyrazine typically involves the bromination of pyrazine derivatives. One common method is the reaction of pyrazine with bromoform (CHBr3) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis-dibromomethyl-pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis-dibromomethyl-pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis-dibromomethyl-pyrazine involves its ability to undergo substitution and cycloaddition reactions. The dibromomethyl groups are reactive sites that can interact with various nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the pyrazine ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis-dibromomethyl-pyrazine is unique due to its specific substitution pattern and the presence of two dibromomethyl groups. This makes it more reactive and versatile in chemical synthesis compared to its analogs. Its ability to undergo both substitution and cycloaddition reactions provides a wide range of possibilities for the synthesis of novel compounds .

Properties

Molecular Formula

C6H4Br4N2

Molecular Weight

423.73 g/mol

IUPAC Name

2,3-bis(dibromomethyl)pyrazine

InChI

InChI=1S/C6H4Br4N2/c7-5(8)3-4(6(9)10)12-2-1-11-3/h1-2,5-6H

InChI Key

BLVKGGOENLLQCG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(Br)Br)C(Br)Br

Origin of Product

United States

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